DDP-225 is derived from various synthetic pathways involving complex organic chemistry techniques. It is classified under small molecule pharmaceuticals, particularly those targeting metabolic disorders. The compound's development has been documented in patent literature, which outlines its synthesis and potential therapeutic applications .
The synthesis of DDP-225 free base anhydrous involves several key steps, typically starting from simpler organic molecules. The process can be summarized as follows:
For instance, one method involves stirring a mixture containing the starting materials under nitrogen atmosphere at ambient temperatures, followed by filtration and solvent evaporation to yield the final product .
The molecular structure of DDP-225 free base anhydrous can be characterized by its specific chemical formula and structural features:
DDP-225 participates in various chemical reactions typical of dipeptidyl peptidase IV inhibitors:
The kinetics of these reactions can be analyzed using enzyme assays to determine the inhibitory constants and other relevant parameters .
DDP-225 exerts its pharmacological effects through a well-defined mechanism:
The physical and chemical properties of DDP-225 free base anhydrous are critical for its formulation and application:
DDP-225 free base anhydrous has significant applications in medicinal chemistry:
The Gewald reaction serves as the foundational method for constructing the thieno[2,3-d]pyrimidine core of DDP-225 free base anhydrous (chemical name: 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine). This multicomponent condensation reaction involves a three-component coupling of elemental sulfur, a carbonyl compound (typically 2-fluorophenylacetaldehyde derivatives), and methyl cyanoacetate to yield 2-aminothiophene intermediates [5]. Key adaptations for DDP-225 synthesis include:
Table 1: Gewald Reaction Conditions for Thieno[2,3-d]pyrimidine Precursors
Condition | Traditional Approach | DDP-225 Optimized Protocol |
---|---|---|
Catalyst | Morpholine | N-ethylpiperidine |
Solvent | Ethanol | Anhydrous DMF |
Temperature | Reflux (78°C) | 85°C |
Time | 24 hours | 8 hours |
Yield | 45–50% | 75–78% |
Purification Method | Column Chromatography | Crystallization (Ethanol/Water) |
The stereoselective introduction of the piperazinyl group at the C2 position of the fluorophenyl-thienopyrimidine scaffold presents significant synthetic challenges due to potential racemization at adjacent chiral centers. Industrial approaches employ:
Functionalized piperazine building blocks for DDP-225 synthesis rely on reductive amination strategies to establish structural diversity while maintaining high atom economy. Critical advancements include:
Table 2: Synthesis Protocol Comparison for DDP-225 Free Base Anhydrous
Parameter | Industrial Process | Academic Approach |
---|---|---|
Gewald Step | Continuous flow reactor | Batch reactor |
Piperazine Coupling | Buchwald-Hartwig (Pd-based) | Nucleophilic substitution (Cu-catalyzed) |
Scale | 100–500 kg/batch | <1 kg total synthesis |
Cyclization Solvent | Toluene | Xylene |
Purity Specification | >99.5% (HPLC) | >98% (HPLC) |
Key Cost Drivers | Catalyst recycling, solvent recovery | Chiral resolution reagents |
Throughput | 200 kg/week | 10 g/week |
Regulatory Compliance | ICH Q11 guidelines | Research-grade standards |
Industrial synthesis prioritizes cost efficiency through:
Isolation of DDP-225 free base anhydrous (C₁₇H₁₇FN₄S, MW 328.41 g/mol) demands stringent control of hydrate formation and residual solvents:
Table 3: Purification Methods for DDP-225 Free Base Anhydrous
Method | Purity Achieved | Water Content | Key Limitation |
---|---|---|---|
Crystallization (Ethanol/Water) | 98.5% | 1.2% | Hydrate formation |
Anti-Solvent Precipitation (MTBE) | 99.1% | 0.4% | Solvent inclusion (MTBE >1000 ppm) |
SMB Chromatography | 99.9% | 0.08% | High capital investment |
Sublimation (0.1 mmHg) | 99.7% | 0.02% | Thermal degradation risk (5% loss) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7